8-Ethyl-1-(2-methylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
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Description
8-Ethyl-1-(2-methylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C23H25N3OS and its molecular weight is 391.53. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity and Epidermal Growth Factor Receptor Inhibition
A study highlighted the synthesis and biological activity evaluation of triazaspiro[4.5]dec-8-ene benzylidine derivatives, focusing on their potential as epidermal growth factor receptor inhibitors. Among the synthesized compounds, one particular derivative showed significant inhibitory activity against the MCF-7 cell line, suggesting its utility as a building block for designing new cancer therapies (Fleita, Sakka, & Mohareb, 2013).
Anti-inflammatory Activity
Another study involved the synthesis and characterization of compounds substituted with ibuprofen, demonstrating notable anti-inflammatory activities. This research indicates the potential therapeutic applications of these compounds in treating inflammation-related conditions (Tozkoparan, Gökhan, Aktay, Yeşilada, & Ertan, 2000).
Antimicrobial Properties
Research on 1,2,4-triazole and 1,3,4-thiadiazole derivatives synthesized for antimicrobial purposes showed activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. This suggests the potential of these compounds in developing new antimicrobial agents (Önkol, Doğruer, Uzun, Adak, Özkan, & Şahin, 2008).
Oxidative Stress Mitigation
A study on the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver highlighted the potential of these compounds in mitigating oxidative damage, which is relevant in treating conditions associated with oxidative stress (Aktay, Tozkoparan, & Ertan, 2005).
Properties
IUPAC Name |
(8-ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-3-25-15-13-23(14-16-25)24-20(18-10-5-4-6-11-18)22(28)26(23)21(27)19-12-8-7-9-17(19)2/h4-12H,3,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIZGCNXYXJULC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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